Synthesis and Characterization of Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride: A Comprehensive Technical Guide
Synthesis and Characterization of Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride (CAS: 1797033-40-9) is a highly privileged building block in modern medicinal chemistry. Featuring an anthranilic acid core substituted with an ortho-methylthio group, this compound serves as a critical precursor for the synthesis of fused heterocyclic systems, such as benzothiazoles, quinazolines, and novel anaplastic lymphoma kinase (ALK) inhibitors [1].
When designing a synthetic route for pharmaceutical intermediates, scalability, chemoselectivity, and the avoidance of transition-metal contamination are paramount. While traditional routes often rely on copper-catalyzed Ullmann-type C-S cross-coupling of 2-amino-3-bromobenzoic acid, these methods suffer from heavy metal residues and variable yields.
This guide details a highly robust, metal-free, three-step synthetic workflow starting from commercially available 2-nitro-3-fluorobenzoic acid . By leveraging a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective Béchamp reduction and an in situ esterification, this route provides a self-validating, highly pure hydrochloride salt suitable for advanced drug development [2].
Retrosynthetic Analysis & Mechanistic Pathways
The chemical logic behind this route relies on the extreme electrophilicity of the C3 position in 2-nitro-3-fluorobenzoic acid. The strong electron-withdrawing nature of the ortho-nitro group activates the adjacent fluorine, making it an exceptional leaving group for SNAr by the thiomethoxide anion.
Caption: Forward synthetic workflow demonstrating the metal-free pathway to the target API building block.
The SNAr mechanism proceeds via a classic Meisenheimer complex. The intermediate anionic charge is stabilized by delocalization into the nitro group, ensuring strict regiocontrol.
Caption: SNAr mechanism illustrating the formation of the Meisenheimer complex and fluoride elimination.
Experimental Protocols & Causality
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of 2-nitro-3-(methylsulfanyl)benzoic acid.
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Causality & Design: Sodium thiomethoxide (NaSMe) is highly nucleophilic but prone to oxidation. The reaction must be run in a degassed polar aprotic solvent (DMF) under an inert atmosphere to prevent the formation of dimethyl disulfide.
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Step-by-Step Method:
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Dissolve 2-nitro-3-fluorobenzoic acid (1.0 eq) [3] in anhydrous, degassed DMF (0.2 M) under N₂.
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Cool the solution to 0 °C using an ice bath.
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Add sodium thiomethoxide (1.2 eq) portion-wise to control the exothermic nucleophilic attack.
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Allow the reaction to warm to room temperature and stir for 4 hours.
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Self-Validation: Monitor via LC-MS. The displacement of fluorine by the thiomethoxide anion results in a distinct shift in retention time and an m/z increase corresponding to the mass difference between -SMe and -F.
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Quench with 1M HCl to pH 2, precipitating the product. Filter, wash with cold water, and dry under vacuum.
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Protocol 2: Chemoselective Béchamp Reduction
Objective: Synthesis of 2-amino-3-(methylsulfanyl)benzoic acid.
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Causality & Design: Standard catalytic hydrogenation (e.g., Pd/C, H₂) is strictly avoided here. The thioether (-SMe) moiety acts as a potent catalyst poison by irreversibly binding to the palladium surface. A dissolving metal reduction (Béchamp) using Iron powder and Ammonium chloride is highly chemoselective for the nitro group and is entirely unaffected by sulfur [1].
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Step-by-Step Method:
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Suspend 2-nitro-3-(methylsulfanyl)benzoic acid (1.0 eq) in a 4:1 mixture of Ethanol/Water.
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Add Iron powder (5.0 eq) and Ammonium chloride (2.0 eq).
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Heat the vigorously stirred suspension to 80 °C for 3 hours.
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Self-Validation: The disappearance of the yellow nitro compound and the emergence of a highly fluorescent anthranilic acid derivative under UV light (254 nm) confirms reduction.
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Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and adjust to pH 4-5 to precipitate the amino acid intermediate.
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Protocol 3: Esterification and Hydrochloride Salt Formation
Objective: Synthesis of Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride.
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Causality & Design: Thionyl chloride (SOCl₂) in methanol acts as both the solvent and the reactant. It generates anhydrous HCl and methyl chlorosulfite in situ. This provides a highly acidic, dehydrating environment that drives the Fischer esterification to completion. The excess HCl cleanly protonates the basic aniline nitrogen, yielding the target hydrochloride salt.
Caption: Logical workflow of the in situ esterification and self-purifying salt precipitation.
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Step-by-Step Method:
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Cool anhydrous Methanol (10 volumes) to 0 °C.
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Dropwise add Thionyl chloride (3.0 eq). Stir for 30 minutes to ensure complete generation of HCl.
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Add 2-amino-3-(methylsulfanyl)benzoic acid (1.0 eq) to the acidic solution.
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Reflux the mixture (65 °C) for 12 hours.
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Self-Validation: Concentrate the reaction mixture to 1/3 volume and add diethyl ether (antisolvent). The target hydrochloride salt will crash out as an off-white crystalline solid, acting as an intrinsic purification step. Filter and dry in vacuo.
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Analytical Characterization
The final product must be rigorously characterized to ensure the integrity of the esterification and the stoichiometric formation of the hydrochloride salt [4].
| Parameter | Value / Expected Observation |
| Chemical Formula | C₉H₁₂ClNO₂S |
| Molecular Weight | 233.71 g/mol (Parent API: 197.25 g/mol ) |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 185 - 188 °C (Decomposition) |
| Solubility | Soluble in DMSO, Methanol, Water; Insoluble in Hexanes, Ether |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.85 (dd, J = 8.0, 1.5 Hz, 1H), 7.52 (dd, J = 7.8, 1.5 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.85 (s, 3H, -COOCH₃ ), 2.40 (s, 3H, -SCH₃ ) |
| LC-MS (ESI+) | m/z 198.05 [M - HCl + H]⁺ |
| IR (ATR, cm⁻¹) | 3300-2800 (broad, -NH₃⁺), 1695 (C=O ester stretch), 1240 (C-O stretch) |
References
- Google Patents. "HK1230186B - Condensed-ring pyrimidylamino derivative, preparation method therefor, and intermediate, pharmaceutical composition and applications thereof".
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PubChem. "Methyl 2-amino-3-(methylsulfanyl)benzoate hydrochloride | C9H12ClNO2S | CID 75481793". Available at:[Link]
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PubChem. "2-Amino-3-bromobenzoic acid | C7H6BrNO2 | CID 270259" (Alternative starting material reference). Available at:[Link]
